(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide
Description
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN4O/c1-7-15-16-11(18-7)5-17(6-14)8-2-3-10(13)9(12)4-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSONGPFJQYYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C#N)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide, with CAS number 1436289-94-9, is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHBrF NO, with a molecular weight of 311.11 g/mol. Its structure features a brominated aromatic ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with oxadiazole rings demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against these bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under review has shown promising results in inhibiting cancer cell proliferation. For example, related compounds have exhibited IC values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity .
Table 2: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cell Line | IC (μg/mL) |
|---|---|---|
| Compound C | HCT116 (Colon) | 1.9 |
| Compound D | MCF7 (Breast) | 2.3 |
| This compound | TBD |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound may demonstrate anti-inflammatory effects. Studies on similar oxadiazole derivatives have indicated significant inhibition of pro-inflammatory cytokines and pathways associated with inflammation . The potential for these compounds to act as COX inhibitors further supports their therapeutic applications.
Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound | Inhibition (%) | Target Pathway |
|---|---|---|
| Compound E | 50% | COX-1 |
| Compound F | 60% | COX-2 |
| This compound | TBD |
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives significantly reduced biofilm formation in Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .
- Cytotoxicity in Cancer Cells : Another investigation revealed that specific oxadiazole compounds induced apoptosis in cancer cell lines through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
This compound, listed in the Kanto Reagents catalog (), shares the 5-methyl-1,3,4-oxadiazole core with the target compound but differs in its substituents. Key comparisons include:
Key Differences :
- The cyanamide group (-NCN-) in the target compound introduces a unique reactive site, absent in the benzylamine analog, which may influence interactions with biological targets like enzymes or receptors.
Pyrazole-Based Analogues (e.g., Compound)
The compound in , -(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, shares structural motifs such as halogen substituents (Cl, CF₃) and a heterocyclic core but differs in the ring system (pyrazole vs. oxadiazole).
Key Differences :
- The pyrazole ring’s electron-rich nature contrasts with the oxadiazole’s electron-withdrawing properties, affecting electronic interactions in drug-receptor binding .
- The trifluoromethyl (-CF₃) group in ’s compound enhances metabolic stability compared to the target’s bromine and fluorine substituents, which prioritize steric bulk .
Research Findings and Implications
- Synthetic Accessibility : The 5-methyl-1,3,4-oxadiazole moiety in both the target compound and the benzylamine derivative () is synthetically accessible via cyclization of acyl hydrazides, suggesting scalable production routes .
- Thermal Stability : The higher molecular weight and halogen content of the target compound likely result in a higher melting point than the benzylamine analog (85.5–87°C), though experimental confirmation is needed.
Q & A
Q. What synthetic strategies are effective for preparing (3-bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the 5-methyl-1,3,4-oxadiazole core through cyclization of acylhydrazides with appropriate reagents (e.g., POCl₃ for dehydrative cyclization) .
- Step 2 : Functionalize the oxadiazole ring at the 2-position with a methylene group using alkylation or nucleophilic substitution. Cyanamide introduction may involve coupling with a brominated/fluorinated aryl cyanamide precursor via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., Hunig’s base) .
- Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Confirm regioselectivity using ¹H/¹³C-NMR and HRMS .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C-NMR :
- The 3-bromo-4-fluorophenyl group shows distinct aromatic protons (δ ~7.2–7.8 ppm) and coupling patterns (e.g., meta-fluorine splitting).
- The oxadiazole methyl group appears as a singlet (~δ 2.5 ppm).
- The cyanamide (-NH-C≡N) proton may show broad resonance (~δ 5–6 ppm) depending on tautomerism .
- IR Spectroscopy : Confirm cyanamide stretching vibrations (~2150 cm⁻¹ for C≡N) and oxadiazole C=N/C-O bands (~1600–1650 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., oxadiazole ring vs. cyanamide group) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding (oxadiazole N-atoms) and halogen bonding (bromo/fluoro substituents) .
- MD Simulations : Assess stability in aqueous or lipid environments (e.g., GROMACS) to inform solubility or membrane permeability .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Disorder Modeling : Use SHELXL to refine disordered atoms (e.g., flexible cyanamide group) by splitting positions and applying occupancy constraints .
- Twinned Data : For twinned crystals, employ the TWIN/BASF commands in SHELXL and validate with R-factor convergence (<5% difference between R₁ and wR₂) .
- Anisotropic Refinement : Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, F) to improve electron density maps .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Modify substituents :
- Oxadiazole variations : Test 1,2,4-oxadiazole isomers or substitute methyl with bulkier groups (e.g., cyclopropyl) to alter binding pocket interactions .
- Biological assays : Compare IC₅₀ values in enzyme inhibition or receptor binding assays to correlate structural changes with activity .
Q. What analytical methods quantify degradation products under stressed conditions?
- Forced Degradation Studies :
- Hydrolysis : Expose to acidic (HCl) or basic (NaOH) conditions; analyze via LC-MS to identify hydrolyzed cyanamide or oxadiazole ring-opened products.
- Oxidation : Treat with H₂O₂ or radical initiators; monitor for sulfoxide/sulfone formation or aryl ring hydroxylation .
- Stability-Indicating HPLC : Develop a gradient method with a C18 column and PDA detection (220–280 nm) to resolve degradation peaks. Validate using spiked impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
